(1S,2S,5S)-7-Oxo-6-(phenylmethoxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide
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Overview
Description
(1S,2S,5S)-7-Oxo-6-(phenylmethoxy)-1,6-diazabicyclo[321]octane-2-carboxamide is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,5S)-7-Oxo-6-(phenylmethoxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the phenylmethoxy group, and the final carboxamide formation. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,5S)-7-Oxo-6-(phenylmethoxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH play a critical role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional carbonyl-containing compounds, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1S,2S,5S)-7-Oxo-6-(phenylmethoxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form stable complexes with these macromolecules can be exploited in various biochemical assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings. Its unique chemical properties can impart desirable characteristics to these materials, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of (1S,2S,5S)-7-Oxo-6-(phenylmethoxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1S,2S,5S)-7-Oxo-6-(phenylmethoxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide include other bicyclic diazabicyclo compounds with different substituents. Examples include:
- (1S,2S,5S)-7-Oxo-6-(methoxymethyl)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide
- (1S,2S,5S)-7-Oxo-6-(ethoxymethyl)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific substituents and their positions on the bicyclic core. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
2064219-16-3 |
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Molecular Formula |
C14H17N3O3 |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
(2S,5S)-7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carboxamide |
InChI |
InChI=1S/C14H17N3O3/c15-13(18)12-7-6-11-8-16(12)14(19)17(11)20-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H2,15,18)/t11-,12-/m0/s1 |
InChI Key |
HYTSWLKLRKLRHK-RYUDHWBXSA-N |
Isomeric SMILES |
C1C[C@H](N2C[C@H]1N(C2=O)OCC3=CC=CC=C3)C(=O)N |
Canonical SMILES |
C1CC(N2CC1N(C2=O)OCC3=CC=CC=C3)C(=O)N |
Origin of Product |
United States |
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